Lophophine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

77158-52-2 |

|---|---|

分子式 |

C10H14ClNO3 |

分子量 |

231.67 g/mol |

IUPAC 名称 |

2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H |

InChI 键 |

HAFFLVZSHUWNDT-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC2=C1OCO2)CCN.Cl |

产品来源 |

United States |

Foundational & Exploratory

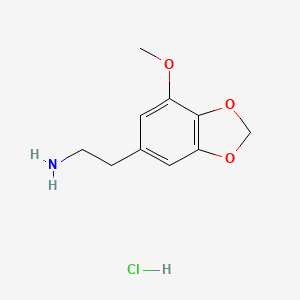

Lophophine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of lophophine hydrochloride, a phenethylamine (B48288) compound with notable psychoactive properties. It covers the chemical structure, physicochemical properties, synthesis protocols, and pharmacological profile, presenting data in a structured format for scientific reference.

Chemical Identity and Structural Properties

This compound, systematically named 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride, is a synthetic compound structurally related to mescaline.[1] It is categorized as a phenethylamine and serves as a precursor in the synthesis of alkaloids such as (–)-lophophorine and (–)-anhalonine.[2] Although initially hypothesized by Alexander Shulgin to be a natural component of peyote (Lophophora williamsii), it was later confirmed to be a minor constituent in both peyote and San Pedro cacti.[3]

The structure features a methoxy-substituted benzodioxole ring linked to an ethylamine (B1201723) side chain. The hydrochloride salt form enhances its stability and solubility for experimental use.[1]

Caption: Functional groups of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized through various analytical methods. The following tables summarize key quantitative data.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride | [1][4] |

| Synonyms | MMDPEA, Homomyristicylamine, 3-methoxy-4,5-Methylenedioxyphenethylamine | [2][5] |

| CAS Number | 77158-52-2 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][4][5] |

| Molecular Weight | 231.67 g/mol | [1][4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 160-161 °C (initial); 164-164.5 °C (recrystallized) | [6] |

| Solubility | ≥10 mg/mL in DMSO and PBS (pH 7.2) | [1][2] |

| Stereochemistry | Achiral | [7] |

| SMILES | COC1=C(OCO2)C2=CC(CCN)=C1.Cl | [1][2] |

| InChI | InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H | [1][7] |

Table 2: Spectroscopic Data

| Technique | Parameter | Signal | Source |

| ¹H NMR | Methoxy (OCH₃) | δ 3.78 ppm (singlet) | [1] |

| Methylenedioxy (O-CH₂-O) | δ 5.92 ppm (doublet) | [1] | |

| Ethylamine (CH₂CH₂N) | δ 2.72 ppm (triplet) | [1] | |

| HRMS | Parent Ion Peak ([M+H]⁺) | m/z 231.0684 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from myristicinaldehyde or sesamol. A common pathway involves the formation of a nitrostyrene (B7858105) intermediate followed by reduction and salt formation.

Caption: General synthesis workflow for Lophophine HCl.

Experimental Protocol: Synthesis via Nitrostyrene Intermediate [6]

-

Condensation: A solution of myristicinaldehyde (50 g) in acetic acid (200 mL) is treated with nitromethane (33 mL) and anhydrous ammonium acetate (17.4 g). The mixture is heated on a steam bath for 5 hours. Upon cooling, the resulting yellow crystals of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene are collected by filtration.

-

Reduction: The nitrostyrene intermediate is reduced to the corresponding amine. A common method involves using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Salt Formation: The resulting free base (lophophine) is dissolved in anhydrous diethyl ether. The solution is saturated with anhydrous hydrogen chloride gas, leading to the precipitation of this compound.

-

Purification: The crude salt is filtered, washed with ether, and air-dried. For higher purity, it can be recrystallized from a mixture of acetonitrile and ethanol and decolorized with activated charcoal to yield a white crystalline product.[6]

Pharmacology and Mechanism of Action

This compound is a psychoactive compound with effects comparable to mescaline, though it is reported to be approximately twice as potent and less likely to induce nausea.[3] Its primary mechanism of action is believed to involve interaction with serotonin (B10506) receptors.

Serotonergic Activity:

-

5-HT₂A Receptor: In vitro radioligand binding assays show a high affinity for the 5-HT₂A receptor, with a Ki value of 12 nM.[1]

-

Partial Agonism: Functional assays in HEK293 cells demonstrate that lophophine acts as a partial agonist at the 5-HT₂A receptor (EC₅₀ = 110 nM), stimulating phospholipase C-mediated calcium release.[1]

-

Dopamine (B1211576) Receptor: Unlike mescaline, it shows negligible activity at dopamine D₂ receptors.[1]

This interaction with the 5-HT₂A receptor is the likely source of its psychedelic effects, which are dose-dependent.

Reported Psychoactive Effects: [1][3]

-

150–250 mg: Euphoria, peaceful mood elevation, and enhancement of color and tactile sensitivity.[1][3]

-

250–300 mg: Emergence of closed-eye geometric patterns and time distortion.[1]

-

>300 mg: Potential for increased anxiety and transient hypertension.[1]

Caption: Proposed 5-HT2A receptor signaling pathway for Lophophine.

References

- 1. This compound (77158-52-2) for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lophophine - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H14ClNO3 | CID 20138664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Erowid Online Books : "PIHKAL" - #95 LOPHOPHINE [erowid.org]

- 7. GSRS [precision.fda.gov]

The Alkaloid Lophophorine: A Technical Examination of its Presence in Peyote and San Pedro Cacti

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the natural occurrence of the tetrahydroisoquinoline alkaloid, lophophorine (B1675078), in Lophophora williamsii (Peyote) and Echinopsis pachanoi (San Pedro). This guide synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the biosynthetic context of this compound.

Quantitative Analysis of Lophophorine

Lophophorine is a recognized minor alkaloid in both Peyote and San Pedro cacti. While its psychoactive properties are considered less potent than the primary psychedelic compound, mescaline, its presence contributes to the overall pharmacological profile of these plants. The concentration of lophophorine, like other alkaloids, can vary significantly based on the specific cactus specimen, its age, growing conditions, and the analytical methods employed for quantification.

Table 1: Quantitative Data on Lophophorine and Other Major Alkaloids in Lophophora williamsii (Peyote)

| Alkaloid | Concentration Range (% of total alkaloid content) | Notes |

| Mescaline | 30% - 35% | Primary psychoactive component. |

| Pellotine | ~17% | A major tetrahydroisoquinoline alkaloid. |

| Anhalonidine | ~14% | Another significant tetrahydroisoquinoline alkaloid. |

| Lophophorine | ~5% | A notable minor tetrahydroisoquinoline alkaloid.[1] |

| Hordenine | ~8% | A phenethylamine (B48288) alkaloid. |

| Anhalonine | ~3% | A tetrahydroisoquinoline alkaloid.[1] |

| Anhalamine | ~8% | A tetrahydroisoquinoline alkaloid. |

| Anhalinine | ~0.5% | A minor tetrahydroisoquinoline alkaloid.[1] |

| Anhalidine | ~2% | A minor tetrahydroisoquinoline alkaloid.[1] |

Data compiled from various analytical studies. The percentages can fluctuate significantly.

Table 2: Alkaloid Profile of Echinopsis pachanoi (San Pedro)

| Alkaloid | Presence | Quantitative Data |

| Mescaline | Major | 0.05% to 2.375% of dried cactus by weight. |

| Hordenine | Present | - |

| Tyramine | Present | - |

| 3-Methoxytyramine | Present | - |

| Anhalonidine | Present | - |

| Anhalinine | Present | - |

| Lophophorine | Present (Minor) | Specific quantitative data is not widely available, but it is recognized as a minor constituent. |

Experimental Protocols

The extraction and quantification of lophophorine from cactus material involve a series of established analytical chemistry techniques. The following protocols represent a generalized workflow based on common practices in the field.

General Alkaloid Extraction: Acid-Base Extraction

This method leverages the differential solubility of alkaloids in acidic and basic solutions to separate them from other plant materials.

Protocol:

-

Sample Preparation: Dried cactus material (e.g., Peyote buttons or San Pedro skin and outer flesh) is finely ground into a powder.

-

Defatting (Optional): The powdered material is first extracted with a non-polar solvent (e.g., petroleum ether or hexane) to remove fats and waxes. The solvent is then discarded.

-

Acidic Extraction: The defatted powder is then subjected to extraction with an acidified aqueous solution (e.g., dilute hydrochloric acid or acetic acid). This protonates the alkaloids, forming their water-soluble salts. This mixture is typically stirred or agitated for an extended period to ensure complete extraction.

-

Filtration: The acidic solution containing the alkaloid salts is filtered to remove the solid plant material.

-

Basification: The filtered acidic solution is then made alkaline by the addition of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide). This deprotonates the alkaloid salts, converting them back into their freebase form, which is less soluble in water.

-

Organic Solvent Extraction: The basified aqueous solution is then extracted with a non-polar organic solvent (e.g., dichloromethane (B109758) or chloroform). The freebase alkaloids will preferentially dissolve in the organic layer. This step is often repeated multiple times to maximize the yield.

-

Evaporation: The organic solvent fractions are combined and the solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

Caption: Acid-Base Extraction Workflow.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of individual alkaloids within a complex mixture.

Protocol:

-

Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol (B129727) or the mobile phase). The solution is then filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is typically used.

-

Mobile Phase: The composition of the mobile phase is optimized to achieve good separation of the alkaloids. A common mobile phase for cactus alkaloids consists of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).

-

Injection and Elution: A small volume of the prepared sample is injected onto the column. The alkaloids are then separated based on their differential partitioning between the stationary phase (the C18 column) and the mobile phase.

-

Detection: The UV detector monitors the absorbance of the eluent at a specific wavelength (e.g., 280 nm). Each alkaloid will have a characteristic retention time under the given conditions.

-

Quantification: A calibration curve is generated using certified reference standards of lophophorine at known concentrations. The peak area of lophophorine in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the definitive identification of compounds by providing information on both their retention time and mass-to-charge ratio.

Protocol:

-

Sample Preparation: The crude alkaloid extract is dissolved in a volatile organic solvent (e.g., methanol or ethyl acetate). Derivatization (e.g., silylation) may be employed to increase the volatility and thermal stability of the alkaloids.

-

Instrumentation: A GC system coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: A small volume of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The alkaloids are separated based on their boiling points and interactions with the stationary phase.

-

Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are then separated based on their mass-to-charge ratio by the mass analyzer.

-

Identification: The resulting mass spectrum for each peak is compared to a library of known spectra (e.g., NIST/Wiley) to confirm the identity of the compound. The mass spectrum of lophophorine will show a characteristic fragmentation pattern.

Biosynthetic Pathways

Lophophorine, as a tetrahydroisoquinoline alkaloid, is biosynthesized from phenethylamine precursors, which themselves are derived from the amino acid tyrosine. The following diagrams illustrate the key steps in these biosynthetic pathways.

Caption: Phenethylamine Precursor Biosynthesis.

The formation of the tetrahydroisoquinoline core of lophophorine involves the condensation of a phenethylamine (like dopamine) with an aldehyde or pyruvate, followed by cyclization and further modifications such as methylation.

Caption: Tetrahydroisoquinoline Alkaloid Biosynthesis.

Conclusion

Lophophorine is a consistently present, albeit minor, alkaloid in Lophophora williamsii and has been identified in Echinopsis pachanoi. While its individual pharmacological effects are not as pronounced as mescaline, its contribution to the overall synergistic effects of consuming these cacti warrants further investigation. The analytical protocols outlined provide a robust framework for the accurate quantification and identification of lophophorine, which is crucial for both phytochemical research and the development of any potential pharmaceutical applications derived from these plants. A deeper understanding of its biosynthesis could also open avenues for synthetic production or bioengineering of these valuable compounds.

References

Lophophine Hydrochloride: A Technical Guide to its Presumed Mechanism of Action at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine (MMDPEA), is a naturally occurring psychedelic compound found in peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti.[1] Structurally, it is the α-demethylated homologue of MMDA and a close analogue of mescaline.[1] Anecdotal reports by Alexander Shulgin describe its effects as similar to mescaline, producing a peaceful elevation of mood, euphoria, and mild visual enhancement at oral doses of 150-250 mg.[1] Despite its long history of traditional use and chemical characterization, a detailed in-vitro pharmacological profile of lophophine at serotonin (B10506) receptors is notably absent from the scientific literature. This guide synthesizes the current understanding of its presumed mechanism of action based on its structural similarity to other well-characterized psychedelic phenethylamines. It provides a framework for the anticipated interactions of lophophine with serotonin receptors, details the experimental protocols required to elucidate its precise pharmacological profile, and outlines the canonical signaling pathways likely to be involved.

Introduction

Lophophine is a phenethylamine (B48288) derivative with a chemical structure that strongly suggests interaction with the serotonergic system, a hallmark of classic psychedelic compounds. Its similarity to mescaline, a known serotonin 5-HT2A receptor agonist, forms the basis of its presumed mechanism of action. The primary hypothesis is that lophophine, like other psychedelic phenethylamines, exerts its psychoactive effects through agonism at the 5-HT2A receptor. This guide will explore this presumed mechanism in detail, providing the necessary context for researchers and drug development professionals interested in this lesser-studied psychedelic compound.

Presumed Pharmacological Profile at Serotonin Receptors

While direct quantitative data for this compound is not currently available in the peer-reviewed literature, its pharmacological profile can be inferred from its structural relationship to mescaline. The following table presents the binding affinity (Ki) and functional potency (EC50) of mescaline at key serotonin receptor subtypes to provide a contextual framework for the anticipated properties of lophophine. It is critical to note that these values are for mescaline and not lophophine, and experimental verification for lophophine is required.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Reference |

| Mescaline | 5-HT2A | ~5,400 | ~10,000 | Radioligand Binding / Calcium Flux | [2][3] |

| Mescaline | 5-HT2C | ~14,000 | >10,000 | Radioligand Binding / Functional Assay | [3] |

| Mescaline | 5-HT1A | ~3,700 | - | Radioligand Binding | [3] |

Table 1: Serotonin Receptor Binding and Functional Data for Mescaline. This data is provided as a proxy for the potential profile of this compound due to the absence of specific data for the latter. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding, and lower values indicate higher affinity. EC50 values represent the concentration of the drug that produces 50% of its maximal effect, with lower values indicating higher potency.

Detailed Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in-vitro pharmacological assays are necessary. The following are detailed methodologies for key experiments that would be conducted.

Radioligand Displacement Assay for Serotonin Receptors

This assay determines the binding affinity (Ki) of this compound for various serotonin receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of this compound at human 5-HT2A, 5-HT2C, and 5-HT1A receptors.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A, 5-HT2C, or 5-HT1A receptor.

-

Radioligands: [³H]ketanserin (for 5-HT2A), [³H]mesulergine (for 5-HT2C), [³H]8-OH-DPAT (for 5-HT1A).

-

This compound (test compound).

-

Non-specific binding control: 10 µM of a high-affinity unlabeled antagonist for each receptor (e.g., ketanserin (B1673593) for 5-HT2A).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate cofactors.

-

96-well microplates and glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control.

-

Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-vitro Functional Assay: Calcium Mobilization

This assay measures the functional potency (EC50) and efficacy of this compound at Gq-coupled serotonin receptors like 5-HT2A and 5-HT2C by detecting intracellular calcium release upon receptor activation.

Objective: To determine the EC50 and maximal efficacy of this compound at human 5-HT2A and 5-HT2C receptors.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

This compound (test compound).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the cells in the microplates and allow them to adhere and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Use the instrument's automated injector to add varying concentrations of this compound to the wells.

-

Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy relative to a reference agonist like serotonin.

Intracellular Signaling Pathways

The primary mechanism of action for psychedelic phenethylamines is agonism at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Activation of this pathway is believed to be responsible for the downstream cellular effects that ultimately lead to the psychedelic experience.

Upon binding of an agonist like lophophine, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.

Conclusion

This compound is a classic psychedelic phenethylamine with a rich history but a surprisingly sparse modern pharmacological characterization. Based on its structural similarity to mescaline and other 5-HT2A agonists, it is strongly presumed that its primary mechanism of action involves agonism at the 5-HT2A receptor, leading to the activation of the Gq/11 signaling pathway. This technical guide provides a comprehensive overview of this presumed mechanism, outlines the necessary experimental protocols to confirm it, and presents the canonical signaling pathway in a clear, visual format. Further research employing these methodologies is essential to fully elucidate the pharmacological profile of lophophine and to understand its potential as a research tool or therapeutic agent. The lack of quantitative data for lophophine represents a significant gap in the literature and a clear opportunity for future investigation.

References

The Biosynthesis of Tetrahydroisoquinolines in Lophophora williamsii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of tetrahydroisoquinoline (TIQ) alkaloids within Lophophora williamsii (peyote), the cactus known for producing mescaline and a diverse array of TIQs, including lophophorine (B1675078). While the direct conversion of lophophorine to other TIQs is not established, this document details the known enzymatic steps leading to the formation of the TIQ core structure from primary metabolites, placing lophophorine within its biosynthetic context. The guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support research and development in this field.

Introduction to Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids are a large and structurally diverse family of natural products with a wide range of pharmacological activities.[1] Their core structure, the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, is a key pharmacophore found in numerous pharmaceuticals.[2][3] In plants, particularly in species like Lophophora williamsii, these alkaloids are biosynthesized from amino acid precursors, primarily L-tyrosine.[4][5] This guide focuses on the enzymatic reactions that form the foundational TIQ structure from which alkaloids like lophophorine are derived.

Biosynthetic Pathway of Tetrahydroisoquinolines in Lophophora williamsii

The biosynthesis of TIQs in L. williamsii begins with the amino acid L-tyrosine and proceeds through a series of enzymatic modifications to produce key precursor molecules, which then cyclize to form the characteristic TIQ scaffold. The renowned psychoactive alkaloid mescaline is also synthesized from the same precursors, highlighting a shared metabolic origin.[4][5]

The key steps in the pathway are:

-

Hydroxylation of L-Tyrosine: The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by a cytochrome P450 enzyme.[6][7]

-

Decarboxylation: L-DOPA is then decarboxylated to produce dopamine (B1211576). This step is carried out by a tyrosine/DOPA decarboxylase.[5][6][7] Dopamine is a central intermediate in the biosynthesis of numerous TIQs.

-

Further Modifications of the Phenylethylamine Backbone: Dopamine and other phenylethylamine intermediates can undergo a series of O-methylation and N-methylation reactions, catalyzed by specific O-methyltransferases (OMTs) and N-methyltransferases (NMTs), respectively.[6][7] These modifications create the specific precursors required for the synthesis of the various TIQs found in L. williamsii. An N-methyltransferase with broad substrate specificity has been identified in peyote, which is believed to be an early step in TIQ biosynthesis.[7][8]

-

Formation of the Tetrahydroisoquinoline Core: The hallmark of TIQ biosynthesis is the Pictet-Spengler reaction. In this crucial step, a β-phenylethylamine derivative (such as dopamine) condenses with an aldehyde or a keto acid to form the heterocyclic TIQ ring system.[9][10] This reaction is catalyzed by enzymes known as Pictet-Spenglerases, with norcoclaurine synthase (NCS) being a well-characterized example in other plant species that catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde.[1][9][11] While a specific NCS for lophophorine biosynthesis has not been detailed, the presence of a diverse array of TIQs in L. williamsii strongly suggests the activity of such enzymes.[5]

Lophophorine, a specific TIQ found in L. williamsii, is formed through the cyclization of an appropriately N-methylated and O-methylated phenylethylamine precursor with a suitable carbonyl compound.

Quantitative Data

Quantitative data for the specific enzymatic steps leading to lophophorine are scarce. However, studies on related enzymes and pathways provide valuable benchmarks for researchers. The following table summarizes relevant quantitative information.

| Enzyme/Process | Substrate(s) | Product | Km (µM) | kcat (s⁻¹) | Yield (%) | Organism/System |

| Norcoclaurine Synthase (TfNCS) | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine | 230 (Dopamine), 130 (4-HPAA) | 1.8 | ~80% | Thalictrum flavum (recombinant)[12] |

| Engineered Yeast Platform | Glucose | (S)-Reticuline | - | - | 4.6 g/L (titer) | Saccharomyces cerevisiae[13] |

| LwNMT (N-methyltransferase) | Dopamine | N-methyldopamine | - | - | - | Lophophora williamsii[6] |

| LwOMT (O-methyltransferase) | Dopamine | 3-methoxytyramine | - | - | - | Lophophora williamsii[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of TIQ biosynthesis.

Protocol for Extraction of Alkaloids from Lophophora williamsii

This protocol is adapted from standard methods for alkaloid extraction.[14]

Materials:

-

Dried and powdered L. williamsii plant material

-

2M Hydrochloric acid (HCl)

-

2M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Macerate 50 g of dried, powdered L. williamsii material in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

-

Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Resuspend the crude extract in 100 mL of 2M HCl. This acidic solution will protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution twice with 50 mL of DCM in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the DCM layers.

-

Adjust the pH of the aqueous layer to approximately 10-11 with 2M NaOH. This will deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution three times with 50 mL of DCM.

-

Combine the DCM extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried DCM extract and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

-

The resulting extract can be subjected to further purification by chromatography (e.g., column chromatography or preparative HPLC) to isolate specific alkaloids like lophophorine.

Protocol for Enzymatic Synthesis of a Tetrahydroisoquinoline (Model Reaction)

This protocol describes a model enzymatic synthesis of a simple TIQ using a recombinant Pictet-Spenglerase like norcoclaurine synthase (NCS).

Materials:

-

Purified recombinant NCS enzyme

-

Dopamine hydrochloride

-

An aldehyde substrate (e.g., 4-hydroxyphenylacetaldehyde)

-

TRIS buffer (100 mM, pH 7.0)

-

Ascorbic acid

-

Methanol (for quenching)

-

HPLC-MS system for analysis

Procedure:

-

Prepare a reaction mixture containing 100 mM TRIS buffer (pH 7.0), 1 mM dopamine hydrochloride, 1 mM aldehyde substrate, and 2 mM ascorbic acid (as an antioxidant).

-

Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 25-30°C).

-

Initiate the reaction by adding a purified recombinant NCS enzyme to a final concentration of approximately 300 µM.

-

Incubate the reaction for 1-3 hours with gentle agitation.

-

Quench the reaction by adding an equal volume of cold methanol.

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of the TIQ product by HPLC-MS.

Protocol for LC-MS/MS Analysis of Tetrahydroisoquinolines

This protocol provides a general framework for the quantification of TIQs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column.

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

Procedure:

-

Sample Preparation: Dilute the alkaloid extract or quenched reaction mixture in the initial mobile phase composition.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute with a gradient of mobile phase B (e.g., 5% to 95% B over 10 minutes).

-

Set the flow rate and column temperature as appropriate for the column dimensions (e.g., 0.4 mL/min and 40°C).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Perform multiple reaction monitoring (MRM) for each target TIQ. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and specific product ions generated by collision-induced dissociation.

-

Optimize MRM transitions and collision energies for each analyte using authentic standards.

-

-

Quantification:

-

Generate a calibration curve using serial dilutions of a certified reference standard for each TIQ.

-

Use an appropriate internal standard to correct for variations in sample preparation and instrument response.

-

Calculate the concentration of the TIQs in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The biosynthesis of tetrahydroisoquinolines in Lophophora williamsii is a complex process rooted in primary metabolism, specifically the L-tyrosine pathway. While lophophorine is a notable TIQ product, it is one of many alkaloids synthesized through the foundational Pictet-Spengler condensation of modified phenylethylamine precursors. This guide provides a framework for understanding these biosynthetic pathways and offers practical protocols for the extraction, synthesis, and analysis of these pharmacologically significant compounds. Further research, particularly in the characterization of the specific Pictet-Spenglerases and methyltransferases in L. williamsii, will be crucial for a complete elucidation of the biosynthetic network leading to lophophorine and other TIQs.

References

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [논문]Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) [scienceon.kisti.re.kr]

- 9. The Pictet-Spengler Reaction [ebrary.net]

- 10. researchgate.net [researchgate.net]

- 11. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 13. A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

The Enigmatic Entactogen: A Technical Guide to the Putative Psychedelic and Entactogen Effects of Lophophine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) is a naturally occurring phenethylamine (B48288) with putative psychedelic and entactogenic properties. Structurally analogous to mescaline and MMDA, it represents a compelling subject for neuropsychopharmacological investigation. This technical guide provides a comprehensive overview of Lophophine, consolidating available qualitative data with established experimental protocols for the rigorous characterization of novel psychoactive compounds. While specific quantitative data for Lophophine remains limited in publicly accessible literature, this paper outlines the requisite in vitro and in vivo methodologies to elucidate its pharmacological profile. Detailed experimental workflows, data presentation formats, and visualizations of key signaling pathways are provided to guide future research and drug development efforts in the burgeoning field of psychedelic science.

Introduction

Lophophine, a lesser-known alkaloid found in trace amounts in Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti, occupies an intriguing position in the landscape of psychoactive compounds.[1] First described by Alexander Shulgin in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), Lophophine is reported to induce effects with some similarity to mescaline, including mood elevation and enhanced visual perception, but notably without the accompanying nausea.[1][2] Shulgin's qualitative bioassays suggest an oral dosage range of 150-250 mg, with an estimated potency approximately twice that of mescaline.[1]

The structural characteristics of Lophophine, featuring a phenethylamine backbone with methoxy (B1213986) and methylenedioxy substitutions, place it firmly within a class of compounds known for their interaction with the serotonergic system, particularly the 5-HT₂A receptor, a key mediator of psychedelic effects.[3] Its classification as a putative entactogen suggests potential for inducing introspective and empathogenic states, a characteristic of significant interest for therapeutic applications.

This guide serves as a technical framework for researchers and drug development professionals seeking to systematically investigate the psychedelic and entactogen effects of Lophophine. In the absence of extensive empirical data for this specific molecule, we present standardized experimental protocols and data presentation formats that are industry standards for the evaluation of novel psychoactive substances.

Chemical and Pharmacological Profile

-

IUPAC Name: 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine[1]

-

Chemical Formula: C₁₀H₁₃NO₃[1]

-

Molar Mass: 195.218 g/mol [1]

-

Structural Analogs: Mescaline, MMDA, MDPEA[1]

Synthesis

A detailed synthesis of Lophophine hydrochloride from myristicinaldehyde is documented in PiHKAL.[2] The process involves the formation of the corresponding nitrostyrene, followed by reduction with lithium aluminum hydride.[2]

Putative Mechanism of Action

Based on its structural similarity to other psychedelic phenethylamines, the primary pharmacological target of Lophophine is hypothesized to be the serotonin (B10506) 5-HT₂A receptor.[3] Agonism at this receptor is a hallmark of classic psychedelics and is believed to initiate a cascade of intracellular signaling events responsible for their profound effects on perception, cognition, and mood. The entactogenic effects may be mediated by additional interactions with other serotonin receptors or monoamine transporters.

In Vitro Characterization: Experimental Protocols

To elucidate the specific molecular interactions of Lophophine, a series of in vitro assays are essential. The following protocols are standard in the field for characterizing novel psychoactive compounds.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of Lophophine for a panel of relevant G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (B1211576) (D) receptors.

Methodology: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human receptor of interest (e.g., 5-HT₂A) are cultured to confluency.

-

Cells are harvested and homogenized in a cold buffer solution.

-

The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (Lophophine) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to allow for binding equilibrium to be reached.

-

-

Detection and Data Analysis:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Table 1: Hypothetical Receptor Binding Affinity Profile for Lophophine

| Receptor | Radioligand | Lophophine Ki (nM) |

| 5-HT₂A | [³H]-Ketanserin | To be determined |

| 5-HT₂C | [³H]-Mesulergine | To be determined |

| 5-HT₁A | [³H]-8-OH-DPAT | To be determined |

| D₂ | [³H]-Spiperone | To be determined |

| SERT | [³H]-Citalopram | To be determined |

| DAT | [³H]-WIN 35,428 | To be determined |

| NET | [³H]-Nisoxetine | To be determined |

Functional Activity

Objective: To determine the functional activity (e.g., agonism, partial agonism, antagonism) and potency (EC₅₀) of Lophophine at key receptors.

Methodology: Inositol (B14025) Phosphate (IP-1) Accumulation Assay (for Gq-coupled receptors like 5-HT₂A)

-

Cell Culture:

-

CHO or HEK-293 cells expressing the human 5-HT₂A receptor are cultured in 96-well plates.

-

-

Assay Procedure:

-

Cells are incubated with varying concentrations of Lophophine.

-

Following stimulation, the cells are lysed, and the accumulation of inositol monophosphate (IP-1), a downstream product of Gq-protein activation, is measured.

-

Commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kits are typically used for IP-1 quantification.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the IP-1 concentration against the logarithm of the Lophophine concentration.

-

The EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression.

-

Table 2: Hypothetical Functional Activity Profile for Lophophine

| Receptor | Assay Type | Lophophine EC₅₀ (nM) | Lophophine Emax (%) |

| 5-HT₂A | IP-1 Accumulation | To be determined | To be determined |

| 5-HT₂C | IP-1 Accumulation | To be determined | To be determined |

Signaling Pathway Visualization

Caption: Putative 5-HT₂A receptor signaling cascade initiated by Lophophine.

In Vivo Characterization: Experimental Protocols

Animal models are crucial for understanding the behavioral effects of Lophophine and for predicting its potential psychoactivity in humans.

Head-Twitch Response (HTR) in Rodents

Objective: To assess the 5-HT₂A receptor-mediated psychedelic-like activity of Lophophine. The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for hallucinogenic potential.[5]

Methodology:

-

Animals:

-

Male C57BL/6J mice are commonly used.

-

Animals are habituated to the testing environment to reduce novelty-induced stress.

-

-

Drug Administration:

-

Lophophine is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

A range of doses should be tested to generate a dose-response curve.

-

-

Behavioral Observation:

-

Immediately after injection, individual mice are placed in observation chambers.

-

Head twitches are manually counted by a trained observer for a defined period (e.g., 30-60 minutes). Alternatively, automated detection systems using video analysis or head-mounted magnets can be employed for higher throughput and objectivity.[6][7]

-

-

Data Analysis:

-

The total number of head twitches within the observation period is recorded for each animal.

-

The data is analyzed to determine the dose-dependent effect of Lophophine on HTR frequency.

-

To confirm 5-HT₂A receptor mediation, a separate group of animals can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100907) prior to Lophophine administration. A significant attenuation of the HTR would confirm the involvement of this receptor.

-

Table 3: Hypothetical Head-Twitch Response Data for Lophophine

| Treatment Group | Dose (mg/kg, i.p.) | Mean HTR Count (± SEM) |

| Vehicle | 0 | To be determined |

| Lophophine | 1 | To be determined |

| Lophophine | 3 | To be determined |

| Lophophine | 10 | To be determined |

| M100907 + Lophophine | 0.1 + 10 | To be determined |

Experimental Workflow Visualization

Caption: Workflow for the rodent head-twitch response (HTR) assay.

Conclusion and Future Directions

Lophophine presents a compelling yet understudied molecule within the phenethylamine class of psychedelics. While anecdotal reports from Alexander Shulgin provide a foundational understanding of its subjective effects, a thorough scientific investigation is warranted to fully characterize its pharmacological and behavioral profile. The experimental protocols detailed in this guide offer a roadmap for researchers to systematically evaluate Lophophine's receptor binding affinities, functional activities, and in vivo psychedelic-like effects.

Future research should prioritize the generation of robust quantitative data to populate the tables presented herein. Such data will be instrumental in understanding the structure-activity relationships of Lophophine in comparison to its structural analogs. Furthermore, advanced in vivo studies, including drug discrimination paradigms and assessments of entactogenic-like behaviors (e.g., social interaction tests), will be crucial for a more complete understanding of its psychoactive properties. The elucidation of Lophophine's full pharmacological profile will not only contribute to the broader understanding of psychedelic science but may also unveil novel therapeutic potentials for this enigmatic entactogen.

References

- 1. Lophophine - Wikipedia [en.wikipedia.org]

- 2. Erowid Online Books : "PIHKAL" - #95 LOPHOPHINE [erowid.org]

- 3. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 4. scielo.br [scielo.br]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Lophophine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophine hydrochloride, a phenethylamine (B48288) derivative, is a compound of significant interest in neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, analytical methods, and pharmacological properties. Particular emphasis is placed on its interaction with serotonergic systems, for which detailed signaling pathways are illustrated. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this and related psychoactive compounds.

Chemical and Physical Properties

This compound, with the CAS number 77158-52-2 , is the hydrochloride salt of Lophophine.[1][2] Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 77158-52-2[1] |

| Molecular Formula | C10H14ClNO3[2] |

| IUPAC Name | 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride[2] |

| Synonyms | 3-Methoxy-4,5-methylenedioxyphenethylamine HCl, MMDPEA HCl[1][3] |

| Physicochemical Property | Value |

| Molecular Weight | 231.67 g/mol [2] |

| Appearance | Solid (formulation)[1] |

| Purity | ≥98%[1] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥10 mg/ml)[1] |

| Stability | Stable for ≥ 4 years when stored at -20°C[1] |

Synthesis and Spectroscopic Analysis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. While a detailed, unified experimental protocol is not available in a single source, the general synthetic route can be inferred from procedures for structurally related phenethylamines. A plausible synthetic workflow is outlined below.

General Synthesis Workflow

A common route to phenethylamines involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction of the resulting nitroalkene.

Experimental Protocol (Adapted from Mescaline Synthesis):

A detailed protocol for the synthesis of the structurally similar compound, mescaline, can be adapted for Lophophine.[4]

-

Condensation: A solution of myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde), nitromethane, and a catalyst such as cyclohexylamine (B46788) or ammonium (B1175870) acetate (B1210297) in a suitable solvent like acetic acid or benzene (B151609) is heated to form the corresponding β-nitrostyrene derivative.[4]

-

Reduction: The intermediate nitrostyrene (B7858105) is then reduced to the primary amine, Lophophine. A common reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous ether solvent.[4]

-

Salt Formation: The resulting Lophophine freebase is dissolved in a suitable solvent, such as isopropanol, and neutralized with concentrated hydrochloric acid to precipitate this compound.[4] The product can then be purified by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific published NMR spectrum for this compound was not found in the search results, typical chemical shifts for related phenethylamine structures can be predicted. The proton NMR spectrum would be expected to show signals for the aromatic protons, the methoxy (B1213986) group, the methylenedioxy protons, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain.

Mass Spectrometry (MS): The mass spectrum of Lophophine would show a molecular ion peak corresponding to the mass of the free base (C10H13NO3, MW: 195.22 g/mol ).[5] Fragmentation patterns would be characteristic of the phenethylamine structure, with cleavage of the bond between the alpha and beta carbons of the side chain being a prominent feature. A searchable GC-MS spectral database is available from Cayman Chemical which may contain data for Lophophine.[1]

Analytical Methodologies

The quantification and identification of this compound in various matrices can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector.

General HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 225 nm) |

| Injection Volume | 20 µL |

Method validation according to ICH guidelines should be performed to ensure linearity, precision, accuracy, and robustness.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Lophophine. The sample would typically be derivatized to improve its chromatographic properties. The mass spectrometer provides definitive identification based on the fragmentation pattern.

General GC-MS Parameters:

| Parameter | Condition |

| Column | HP-5ms or similar |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Temperature Program | Ramped from an initial to a final temperature |

| Ionization Mode | Electron Impact (EI) |

| Detector | Mass Spectrometer (scanning or SIM mode) |

Pharmacology

Lophophine is a psychoactive compound with effects similar to mescaline.[3] Its primary mechanism of action is believed to be through interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype.

Pharmacodynamics

Lophophine is reported to be active in humans at an oral dose of 150-250 mg.[3] It produces a peaceful elevation of mood, euphoria, and mild enhancement of visual perception without the nausea often associated with mescaline.[3] It is estimated to be about twice as potent as mescaline.[3]

The psychoactive effects of phenethylamines like Lophophine are primarily mediated by their agonist activity at the 5-HT2A receptor. This interaction initiates a cascade of intracellular signaling events.

Signaling Pathway

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), by an agonist like Lophophine leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to be responsible for the profound effects on perception and cognition associated with 5-HT2A receptor activation.

Pharmacokinetics

Conclusion

This compound is a psychoactive phenethylamine with a mechanism of action centered on the 5-HT2A receptor. This guide has provided a summary of its known chemical, analytical, and pharmacological properties. While foundational information is available, there is a clear need for more detailed research, particularly in the areas of quantitative receptor pharmacology, detailed experimental protocols for synthesis and analysis, and comprehensive pharmacokinetic studies. Such data will be crucial for a complete understanding of its properties and potential applications in neuroscience research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C10H14ClNO3 | CID 20138664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lophophine - Wikipedia [en.wikipedia.org]

- 4. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 5. GSRS [precision.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijsdr.org [ijsdr.org]

- 8. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies on the Psychoactive Properties of Lophophine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) is a naturally occurring psychoactive phenethylamine (B48288) found in peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti.[1] As a structural analog of mescaline and a homolog of MMDA, its psychoactive properties have been of interest to the scientific community. This technical guide provides a comprehensive overview of the early studies on lophophine, with a particular focus on the seminal work of Alexander Shulgin. It details the synthesis, experimental protocols for human bioassays, and the qualitative psychoactive effects as documented in early research. Due to a lack of specific quantitative receptor binding data for lophophine in early literature, this guide also presents comparative data for its close structural analog, mescaline, to provide a contextual pharmacological profile.

Introduction

Lophophine, also known as MMDPEA, is a phenethylamine that stands as a chemical intermediate in the biosynthesis of several tetrahydroisoquinoline alkaloids present in peyote.[1] Its structural similarity to the well-characterized psychedelic mescaline has prompted investigations into its own psychoactive potential. The primary early research on lophophine was conducted by Alexander Shulgin, a biochemist and pharmacologist renowned for his extensive work on psychoactive compounds.[2][3][4] Shulgin's synthesis and personal bioassays, documented in his book PiHKAL (Phenethylamines I Have Known and Loved), provide the foundational knowledge of this compound's effects in humans.[5]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine |

| Other Names | 3-Methoxy-4,5-methylenedioxyphenethylamine, MMDPEA |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molar Mass | 195.22 g/mol |

| Appearance | White solid |

Synthesis of Lophophine

The synthesis of lophophine was described in detail by Alexander Shulgin. The process involves a two-step reaction starting from myristicinaldehyde.

Experimental Protocol: Synthesis of Lophophine

Step 1: Synthesis of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene

-

A solution of 50 g of myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde) in 200 mL of acetic acid is prepared.

-

To this solution, 33 mL of nitromethane (B149229) and 17.4 g of anhydrous ammonium (B1175870) acetate (B1210297) are added.

-

The reaction mixture is heated on a steam bath for 5 hours.

-

The mixture is then diluted with a small amount of water and cooled in an ice-acetone bath to induce crystallization.

-

The resulting yellow crystals of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene are collected by filtration, washed with cold acetic acid, and dried.

Step 2: Reduction to Lophophine

-

A suspension of 30 g of lithium aluminum hydride (LAH) in 1.5 L of anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flask equipped with a condenser and magnetic stirrer.

-

A solution of 30 g of the nitrostyrene (B7858105) from Step 1 in 750 mL of anhydrous THF is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 36 hours.

-

The mixture is then cooled, and the excess LAH is decomposed by the cautious addition of 30 mL of water, followed by 30 mL of 15% sodium hydroxide (B78521) solution, and finally another 90 mL of water.

-

The inorganic salts are removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate and washes are stripped of solvent under vacuum.

-

The residue is dissolved in 200 mL of methanol (B129727) and neutralized with concentrated hydrochloric acid.

-

The solvent is removed under vacuum, and the residue is dissolved in 400 mL of boiling water.

-

The aqueous solution is washed with two 100 mL portions of methylene (B1212753) chloride.

-

The aqueous phase is made basic with 25% sodium hydroxide solution and extracted with three 100 mL portions of methylene chloride.

-

The pooled methylene chloride extracts are stripped of solvent under vacuum to yield the lophophine free base.

-

The final product is obtained by dissolving the free base in anhydrous ether and saturating the solution with anhydrous hydrogen chloride gas to precipitate lophophine hydrochloride.

Early Human Bioassay Studies

The primary data on the psychoactive effects of lophophine in humans come from the personal bioassays conducted by Alexander Shulgin and a small group of associates.[2][4] These studies were qualitative in nature and relied on self-reported experiences.

Experimental Protocol: Human Bioassay

The protocol followed by Shulgin for evaluating new psychoactive compounds in humans was a carefully staged process designed to ensure safety and systematically document the effects.[6]

-

Subject Selection: Participants were experienced with psychoactive substances and were in good physical and mental health.

-

Dosage Escalation: A new compound was first tested at a very low, sub-threshold dose. The dosage was then gradually increased in subsequent trials until psychoactive effects were observed.

-

Data Collection: Subjects would meticulously record the chronology and nature of the effects, including sensory, emotional, and cognitive changes.

-

Qualitative Rating: The intensity of the experience was rated using the Shulgin Rating Scale.[7][8][9]

Shulgin Rating Scale

The Shulgin Rating Scale is a simple vocabulary used to quantify the subjective intensity of a psychoactive experience.[7][8][9]

| Rating | Description |

| (-) | MINUS: No effects observed. |

| (±) | PLUS/MINUS: A threshold level of effect is perceived. If a higher dose produces a greater response, the (±) was valid. |

| (+) | PLUS ONE: The drug is definitely active. The chronology of the effects can be determined, but the nature of the effects is not yet apparent. |

| (++) | PLUS TWO: Both the chronology and the nature of the drug's action are unmistakably apparent. The user still has some choice as to whether to accept the experience or to continue with their ordinary day's plans. |

| (+++) | PLUS THREE: The drug's action is clear and consuming. The user is fully engaged in the experience and ignoring its action is no longer an option. |

Qualitative Effects of Lophophine

According to Shulgin's reports, lophophine is orally active in the dosage range of 150 to 250 mg.[1] The subjective effects are described as being similar to mescaline, producing a peaceful elevation of mood, euphoria, and a mild enhancement of visual perception.[1] Notably, lophophine was reported to not induce the nausea often associated with mescaline, nor did it produce the closed-eye mental imagery characteristic of more potent psychedelics.[1] Shulgin estimated its potency to be about twice that of mescaline.[1]

Pharmacological Profile

As of the time of this writing, there is a notable absence of published in vitro receptor binding data for lophophine. To provide a contextual understanding of its likely mechanism of action, this section presents the receptor binding profile of its close structural analog, mescaline. Psychedelic phenethylamines are known to exert their effects primarily through agonism at serotonin (B10506) 5-HT₂A receptors.[10][11][12]

Comparative Receptor Binding Data of Mescaline

The following table summarizes the receptor binding affinities (Ki, nM) of mescaline at various serotonin and other receptors. This data is provided to offer a likely, though not definitive, indication of the receptor interaction profile of lophophine.

| Receptor | Ki (nM) |

| 5-HT₂A | 150 - 12,000 |

| 5-HT₂C | 9,900 |

| 5-HT₁A | >10,000 |

| α₁A Adrenergic | >10,000 |

| α₂A Adrenergic | >10,000 |

| D₂ Dopamine | >10,000 |

| Data sourced from studies on mescaline and related compounds.[13][14][15][16] |

Conclusion

The early research on lophophine, primarily conducted by Alexander Shulgin, established its synthesis, effective oral dosage in humans, and its qualitative psychoactive effects. These pioneering studies characterized lophophine as a mescaline-like substance with a gentler profile, lacking some of the more pronounced visual and physiological effects of its more famous analog. A significant gap in the current body of knowledge is the lack of quantitative data on lophophine's receptor binding profile. Future research employing modern pharmacological techniques, such as radioligand binding assays and functional assays, is necessary to fully elucidate the molecular mechanisms underlying its psychoactive properties. Such studies would provide valuable insights for drug development professionals and researchers interested in the therapeutic potential of psychedelic compounds.

References

- 1. Lophophine - Wikipedia [en.wikipedia.org]

- 2. psychedelicreview.com [psychedelicreview.com]

- 3. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 4. shulginresearch.net [shulginresearch.net]

- 5. PiHKAL - Wikipedia [en.wikipedia.org]

- 6. Shulgin: A Protocol for the Evaluation of New Psychoactive Drugs in Man - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. psychedelictimes.com [psychedelictimes.com]

- 8. Shulgin Rating Scale - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions | Bentham Science [eurekaselect.com]

- 11. unlimitedsciences.org [unlimitedsciences.org]

- 12. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 14. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Lophophine Hydrochloride in In Vitro Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophine hydrochloride (3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride) is a psychoactive phenethylamine (B48288) derivative, structurally related to mescaline and MMDA.[1] It is found as a minor alkaloid in peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti.[1] Anecdotal reports from the work of Alexander Shulgin suggest that lophophine produces effects with some similarity to mescaline, including mood elevation and enhancement of visual perception, at a dose of 150-250 mg.[1] Its mechanism of action is presumed to involve interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A receptor, which is a key target for classic psychedelic compounds.[2][3]

These application notes provide a detailed protocol for conducting in vitro receptor binding assays to characterize the interaction of this compound with various G-protein coupled receptors (GPCRs), with a primary focus on the serotonin 5-HT₂A receptor. The protocols are designed to be adaptable for screening and characterizing novel psychoactive compounds.

Data Presentation: Receptor Binding Affinities

Quantitative data on the binding affinity of this compound for a wide range of receptors is not extensively available in peer-reviewed literature. However, based on its structural similarity to mescaline and other phenethylamines, it is hypothesized to have affinity for serotonergic, dopaminergic, and adrenergic receptors. For comparative purposes, the following table summarizes the binding affinities (Ki, nM) of mescaline and the related psychedelic phenethylamine, 2C-B, at several key receptors.

| Receptor | Mescaline (Ki, nM) | 2C-B (Ki, nM) |

| Serotonin | ||

| 5-HT₁A | 6,700 ± 600 | - |

| 5-HT₂A | 9,400 | 8 - 1700 |

| 5-HT₂C | - | - |

| Dopamine | ||

| D₂ | >10,000 | - |

| Adrenergic | ||

| α₁A | >10,000 | - |

| α₂A | >10,000 | - |

| Data for mescaline and 2C-B are compiled from publicly available databases and literature.[4] Note: A lower Ki value indicates a higher binding affinity. |

Experimental Protocols

Two primary methodologies are detailed below for determining the binding affinity of this compound to target receptors: a traditional radioligand displacement assay using filtration and a more high-throughput scintillation proximity assay (SPA).

Protocol 1: Radioligand Displacement Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

-

This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or assay buffer).

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A).

-

Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Non-specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., 10 µM spiperone (B1681076) for 5-HT₂A).

-

96-well Plates: For incubation.

-

Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Fluid.

-

Liquid Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the receptor membrane preparation in ice-cold assay buffer to a concentration optimized for the specific receptor.

-

Dilute the radioligand in assay buffer to a concentration typically at or below its Kd value.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding (TB): Add assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding (NSB): Add NSB ligand, radioligand, and receptor membranes.

-

Competition: Add this compound at various concentrations, radioligand, and receptor membranes.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀).

-

Calculate Ki: Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.

Materials:

-

This compound: Stock solution.

-

Receptor Source: Cell membranes expressing the target receptor.

-

Radioligand: Appropriate for the target receptor.

-

SPA Beads: e.g., Wheat germ agglutinin (WGA)-coated PVT SPA beads.

-

Assay Buffer.

-

Non-specific Binding (NSB) Ligand.

-

96-well or 384-well Microplates.

-

Microplate Scintillation Counter.

Procedure:

-

Reagent Preparation: Prepare reagents as described in Protocol 1.

-

Assay Setup (in a microplate):

-

Add receptor membranes and SPA beads to each well and incubate to allow the membranes to bind to the beads.

-

Total Binding: Add assay buffer and radioligand.

-

Non-specific Binding: Add NSB ligand and radioligand.

-

Competition: Add this compound at various concentrations and the radioligand.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, with gentle shaking if necessary.

-

Signal Detection: Measure the light output from the SPA beads using a microplate scintillation counter. No washing or filtration is required.

Data Analysis:

-

Data analysis is similar to the radioligand displacement assay, with the raw output being luminescence counts. The IC₅₀ and Ki values are calculated using the same principles.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Lophophine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions | Bentham Science [eurekaselect.com]

- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Lophophine Hydrochloride using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidelines for the quantitative determination of Lophophine hydrochloride using a High-Performance Liquid Chromatography (HPLC) system with an Ultraviolet (UV) detector. The methodologies outlined are based on established principles for the analysis of phenethylamine (B48288) derivatives and other hydrochloride salts.

Introduction

Lophophine, a phenethylamine alkaloid, requires accurate and precise quantification for research, quality control, and drug development purposes. High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for the analysis of such compounds. This application note details a general method for the quantification of this compound, including instrumentation, sample preparation, and method validation parameters. While specific optimization may be necessary for different sample matrices, the provided protocol serves as a comprehensive starting point for method development.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

-

Chromatographic Conditions (Starting Point)

A generalized set of starting conditions for the HPLC-UV analysis of this compound is presented in Table 1. These parameters are based on methods for similar phenethylamine compounds and should be optimized for specific applications.[1]

Table 1: Suggested HPLC-UV Chromatographic Conditions

| Parameter | Recommended Setting |